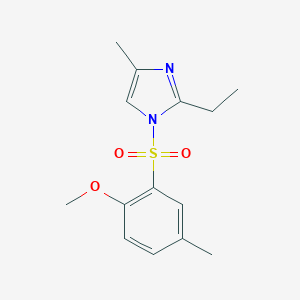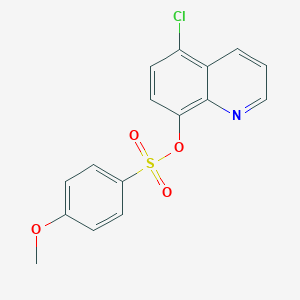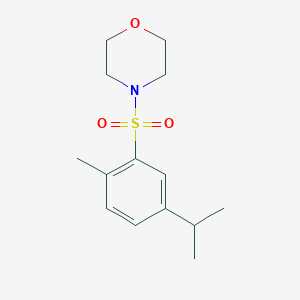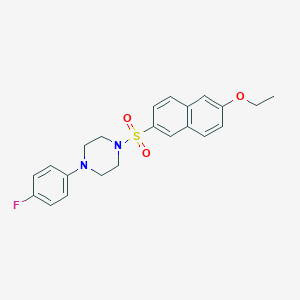![molecular formula C17H18N2O3S B344993 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole CAS No. 898640-75-0](/img/structure/B344993.png)
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole, also known as EMSI, is a chemical compound that has been studied extensively in scientific research.
作用机制
The mechanism of action of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is complex and varies depending on the specific application. In general, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is thought to interact with specific targets in cells, such as proteins or enzymes, and modulate their activity. For example, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been shown to bind to the voltage-gated sodium channel Nav1.5 and inhibit its activity, which could have implications for the treatment of cardiac arrhythmias.
Biochemical and Physiological Effects:
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been shown to induce apoptosis in cancer cells, which could have potential therapeutic applications. Additionally, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been shown to modulate ion channels such as Nav1.5, which could have implications for the treatment of cardiac arrhythmias.
实验室实验的优点和局限性
One advantage of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is its versatility, as it can be used for a variety of applications in scientific research. Additionally, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are many potential future directions for research on 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole. Some possible areas of investigation include further studies on its potential use in cancer therapy, its effects on ion channels and other membrane proteins, and its potential as a fluorescent probe for imaging applications. Additionally, further studies on the safety and toxicity of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole could be useful for understanding its potential as a therapeutic agent.
合成方法
The synthesis of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base such as triethylamine. The resulting product is 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole, which can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been used in scientific research for a variety of applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of ion channels, and as an inhibitor of enzymes such as carbonic anhydrase. Additionally, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-ethyl-1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-17-18-12(2)11-19(17)23(20,21)16-10-9-15(22-3)13-7-5-6-8-14(13)16/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIQQJAKXWQDGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B344915.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344916.png)


![2-Ethyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B344922.png)




![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B344929.png)



![2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344936.png)